PEG3-Val-Cit Linkers Reduce ADC Aggregation by up to 99.5 Percentage Points Relative to Non-PEGylated Val-Cit-PAB Linkers
BCN-PEG3-Val-Cit incorporates a PEG3 spacer that confers significant hydrophilicity relative to non-PEGylated Val-Cit-PAB linkers. Comparative analysis of ADCs constructed with identical trastuzumab antibodies and pyrene payloads demonstrates that linear Val-Cit-PAB linkers (Mc-VC-PAB-pyrene) exhibit 100% aggregation by SEC, whereas PEG-containing linker architectures of the same payload class show aggregation levels of ≤0.5% [1]. The cLogP differential between PEG3-Val-Cit class linkers and linear VC-PAB linkers is substantial: the linear VC-PAB linker-payload construct has a cLogP of 4.31, while PEG-modified constructs achieve cLogP reductions to 1.06–2.21 [1]. The hydrophilic PEG spacer increases solubility in aqueous media .
| Evidence Dimension | ADC aggregation in SEC (%) and cLogP of linker-payload construct |
|---|---|
| Target Compound Data | PEG3-Val-Cit class: cLogP ~1.06–2.21; Aggregation ≤0.5% |
| Comparator Or Baseline | Mc-VC-PAB-pyrene (non-PEGylated): cLogP = 4.31; Aggregation = 100% |
| Quantified Difference | cLogP reduction: 2.10–3.25 units; Aggregation reduction: ≥99.5 percentage points |
| Conditions | Trastuzumab ADCs with pyrene payload; SEC aggregation assay; HIC retention time analysis |
Why This Matters
ADC aggregation exceeding 5-10% typically disqualifies a construct from further development due to rapid in vivo clearance and immunogenicity risk; the PEG3 spacer in BCN-PEG3-Val-Cit class linkers enables development of ADCs that would otherwise be non-viable with linear Val-Cit-PAB linkers.
- [1] Matsuda Y, et al. Table 1: Summary of the Comparison of the Physical and Mouse Plasma Stabilities of Val-Cit PAB and Exo-Cleavable Linkers. PMC11513888. 2024. View Source
